4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfonyl chloride derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions, facilitated by palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like dimethylformamide (DMF).
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of inhibitors for specific biological targets such as kinases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
- 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and sulfonyl chloride groups make it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAMDGXSQBWXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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